molecular formula C12H15FN2O4 B2432337 Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate CAS No. 1956324-93-8

Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate

Cat. No.: B2432337
CAS No.: 1956324-93-8
M. Wt: 270.26
InChI Key: NLBHLHFRNYSHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate is an organic compound that belongs to the class of picolinates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a fluorine atom at the 5-position, and a methyl ester group at the 4-position of the picolinic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate undergoes several types of chemical reactions:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection: The tert-butoxycarbonyl group can be removed using mild acidic conditions to yield the free amine.

    Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic or acidic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

    Hydrolysis: Sodium hydroxide or hydrochloric acid.

Major Products

    Substitution: Various substituted picolinates depending on the nucleophile used.

    Deprotection: 4-amino-5-fluoropicolinic acid.

    Hydrolysis: 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinic acid.

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

    Material Science: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides stability during synthetic transformations, while the fluorine atom can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((tert-butoxycarbonyl)amino)-3-fluoropicolinate
  • Methyl 4-((tert-butoxycarbonyl)amino)-5-chloropicolinate
  • Methyl 4-((tert-butoxycarbonyl)amino)-5-bromopicolinate

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

methyl 5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-5-9(10(16)18-4)14-6-7(8)13/h5-6H,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBHLHFRNYSHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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